molecular formula C14H16N2O2 B14447652 4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76098-98-1

4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Cat. No.: B14447652
CAS No.: 76098-98-1
M. Wt: 244.29 g/mol
InChI Key: WLJKVKOOUBZWQD-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a heterocyclic compound that features a unique structure combining an oxazepine ring with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzimidazole derivative with an epoxide in the presence of a base, leading to the formation of the oxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the benzimidazole or oxazepine rings.

Scientific Research Applications

4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1-(1-methylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to its combination of an oxazepine ring with a benzimidazole moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

76098-98-1

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-propan-2-yl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C14H16N2O2/c1-9(2)14-13-15-11-5-3-4-6-12(11)16(13)7-10(18-14)8-17-14/h3-6,9-10H,7-8H2,1-2H3

InChI Key

WLJKVKOOUBZWQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12C3=NC4=CC=CC=C4N3CC(O1)CO2

Origin of Product

United States

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